![molecular formula C9H11NO B14014871 (NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B14014871.png)
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 3,4-dimethylphenyl ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine typically involves the condensation of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction will produce amines.
Applications De Recherche Scientifique
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3,4-dimethylphenyl)methylidene]hydrazine
- N-[(3,4-dimethylphenyl)methylidene]amine
- 3,4-Dimethylphenylhydroxylamine
Uniqueness
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of both a hydroxylamine group and a 3,4-dimethylphenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3/b10-6- |
Clé InChI |
FMMYWZFQQDNXGQ-POHAHGRESA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)/C=N\O)C |
SMILES canonique |
CC1=C(C=C(C=C1)C=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


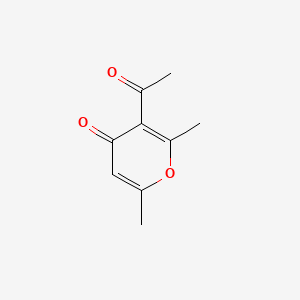
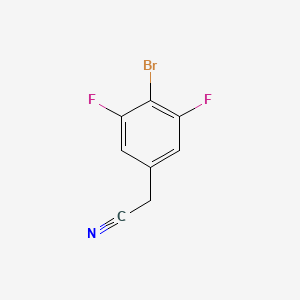
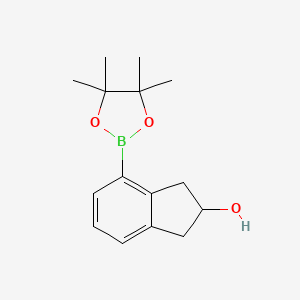
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)
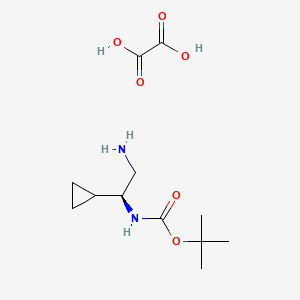
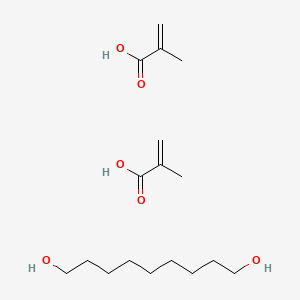
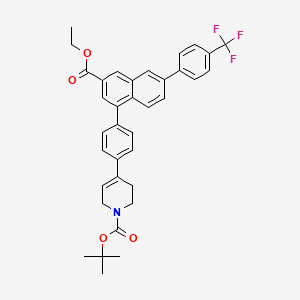
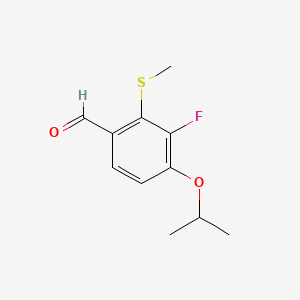


![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)
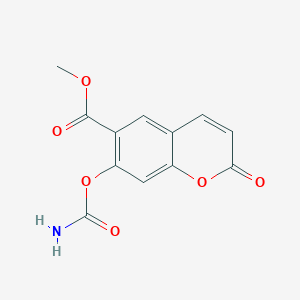
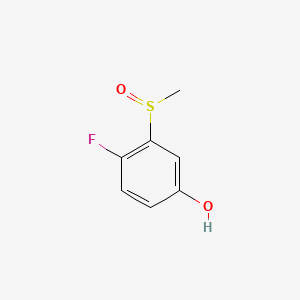
![7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl-](/img/structure/B14014875.png)
